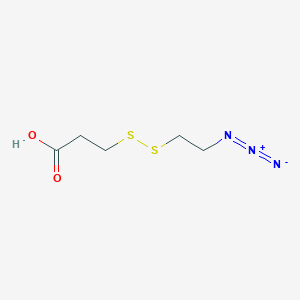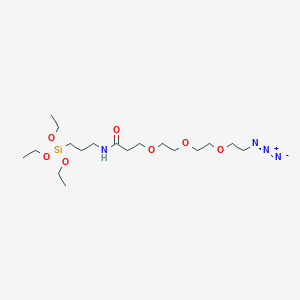
BDP TR maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP TR is a borondipyrromethene dye with absorption and emission similar to tetramethylrhodamine (TAMRA). Compared to TAMRA, its fluorescence quantum yield and brightness is much higher. Maleimide can be conjugated with thiol groups of proteins and peptides.
Aplicaciones Científicas De Investigación
1. Monomer for Polyreaction
BDP TR maleimide, specifically as N-[(4-bromo-3,5-difluorine)phenyl]maleimide (BDPM), is utilized as a new monomer in polyreaction processes. Its densities and viscosities in various solvent mixtures have been experimentally determined, indicating its potential in material science applications (Yanxun Li, Congcong Li, Lei Chen, 2017).
2. Fluorescent Molecule for Biomedical Research
This compound derivatives, such as BDP-NGM, have been designed as fluorescent probes for biomedical applications. They show potential in diagnosing and treating medical conditions and are especially useful for detecting specific biological elements in living systems (Tesla Yudhistira et al., 2017).
3. Donor-Acceptor Dyad for Photophysical Studies
A this compound-based BODIPY-C60 dyad has been synthesized for studying electron transfer and energy transfer processes. This dyad shows the occurrence of both energy and electron transfers, making it a significant tool in photophysical research (T. Tran et al., 2020).
4. Bioconjugation in Peptide and Protein Synthesis
Maleimide groups, including this compound, are extensively used for bioconjugation in the chemical synthesis of peptides and proteins. The maleimide group's versatility in reacting with various biothiols makes it a valuable tool in the synthesis of unique synthetic proteins (Ganga B. Vamisetti et al., 2020).
5. Modification of Biomolecules for Therapeutic Applications
This compound-based compounds are used to modify biomolecules, notably in the development of maleimide-based antibody-drug conjugates for cancer therapies. Their ability to be N-functionalized with various pharmacophores highlights their relevance in medical research and drug development (Kévin Renault et al., 2018).
6. Targeted Drug Delivery Systems
Maleimide derivatives, including this compound, are being explored for creating targeted drug delivery systems. Their ability to form biocompatible and biodegradable vesicles for delivering drugs to specific cells showcases their potential in advanced therapeutic applications (Steven J. Shirbin et al., 2015).
Propiedades
Nombre IUPAC |
N/A |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












